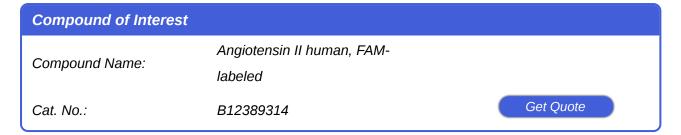


Technical Guide: Solubility of FAM-Labeled Angiotensin II Peptide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Carboxyfluorescein (FAM) labeled Angiotensin II peptide. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the associated Angiotensin II signaling pathways.

Quantitative Solubility Data

The solubility of FAM-labeled Angiotensin II is critically dependent on the solvent system employed. The addition of the hydrophobic FAM moiety generally decreases the aqueous solubility of the parent Angiotensin II peptide. The following table summarizes the available quantitative and qualitative solubility data for FAM-labeled Angiotensin II in various common laboratory solvents.



Solvent System	Reported Solubility	Concentration (mM) ¹	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	100 mg/mL	65.89 mM	Ultrasonic assistance may be required. Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.	[1]
Water	Sparingly soluble	-	Unmodified Angiotensin II is soluble in water at 25 mg/mL[2], but the FAM label significantly increases hydrophobicity.	[3]
Phosphate- Buffered Saline (PBS), pH 7.5 (with 10% DMSO)	Soluble	-	A specific concentration limit is not provided, but the peptide is soluble in this co-solvent system.	[4]
50mM Sodium Phosphate Buffer, pH 8.5	Soluble		A specific concentration limit is not provided. The alkaline pH may aid in the	[4]



			dissolution of the acidic FAM moiety.
DMSO/PEG300/ Tween-80/Saline Formulation ²	≥ 2.5 mg/mL	≥ 1.65 mM	This formulation provides a clear solution, though the saturation point was not determined.

¹ Calculated based on a molecular weight of 1517.64 g/mol for {FAM-Ahx}-Angiotensin II.[1] ² Formulation details: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Experimental Protocols Protocol for Determining the Solubility of FAM-Labeled Angiotensin II

This protocol outlines a general method for determining the solubility of FAM-labeled Angiotensin II in a solvent of choice. The principle involves creating a saturated solution, removing undissolved peptide, and quantifying the concentration of the dissolved peptide using UV-Visible spectroscopy.

Materials:

- FAM-labeled Angiotensin II (lyophilized powder)
- Solvent of choice (e.g., ultrapure water, DMSO, PBS)
- Microcentrifuge tubes
- Vortex mixer
- Sonicator bath
- Microcentrifuge (capable of >10,000 x g)



- UV-Vis Spectrophotometer or microplate reader
- Quartz cuvettes or UV-transparent microplates

Procedure:

- Preparation of a Supersaturated Solution:
 - Dispense a small, accurately weighed amount of lyophilized FAM-labeled Angiotensin II
 (e.g., 1-2 mg) into a microcentrifuge tube.
 - Add a small, precise volume of the chosen solvent to the tube to create a solution with a concentration expected to be above the solubility limit.
 - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
 - If dissolution is not complete, sonicate the sample in a water bath for 10-15 minute intervals, allowing the sample to cool between sonications to prevent degradation.

Equilibration:

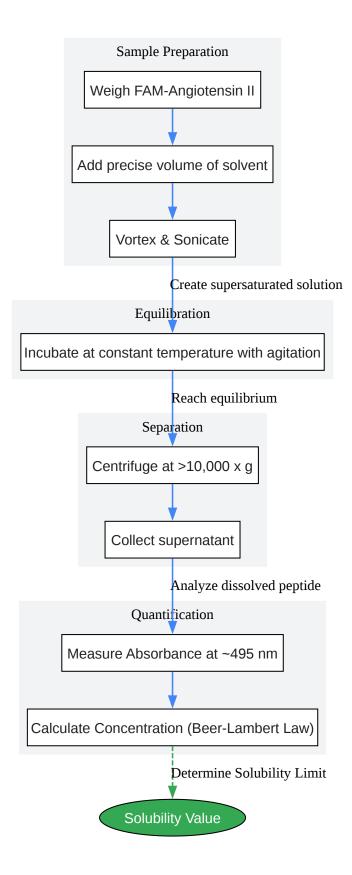
- Incubate the suspension at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium. For many peptides, 2-4 hours is adequate, but for thermodynamic solubility, this can be extended to 24 hours. Gently agitate the sample during this period.
- Separation of Undissolved Peptide:
 - Centrifuge the suspension at a high speed (e.g., 10,000 15,000 x g) for 10-15 minutes to pellet the undissolved peptide.
- Quantification of Soluble Peptide:
 - Carefully collect a known volume of the supernatant without disturbing the pellet.
 - Prepare a serial dilution of the supernatant with the same solvent.
 - Measure the absorbance of the dilutions at the maximum absorbance wavelength for FAM (approximately 495 nm). Use the solvent as a blank.



- Ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
- · Calculation of Solubility:
 - Calculate the concentration of the FAM-labeled Angiotensin II in the supernatant using the Beer-Lambert law (A = ϵ cl), where:
 - A is the absorbance
 - ε is the molar extinction coefficient of FAM-labeled Angiotensin II (for FAM, this is approximately 77,400 M⁻¹cm⁻¹)[4]
 - c is the concentration in mol/L
 - I is the path length of the cuvette in cm (typically 1 cm)
 - Convert the concentration from Molarity (mol/L) to mg/mL by multiplying by the molecular weight of the peptide (e.g., 1517.64 g/mol) and dividing by 1000.

Experimental Workflow Diagram





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Workflow for determining peptide solubility.



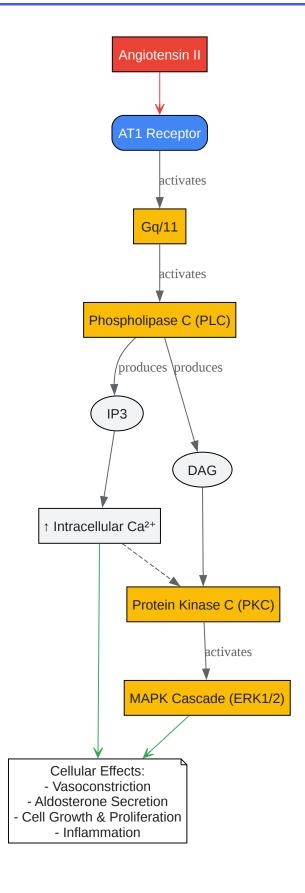
Angiotensin II Signaling Pathways

Angiotensin II exerts its diverse physiological and pathological effects by binding to two main G protein-coupled receptors: Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R).[5][6] The signaling cascades initiated by these receptors are often antagonistic.

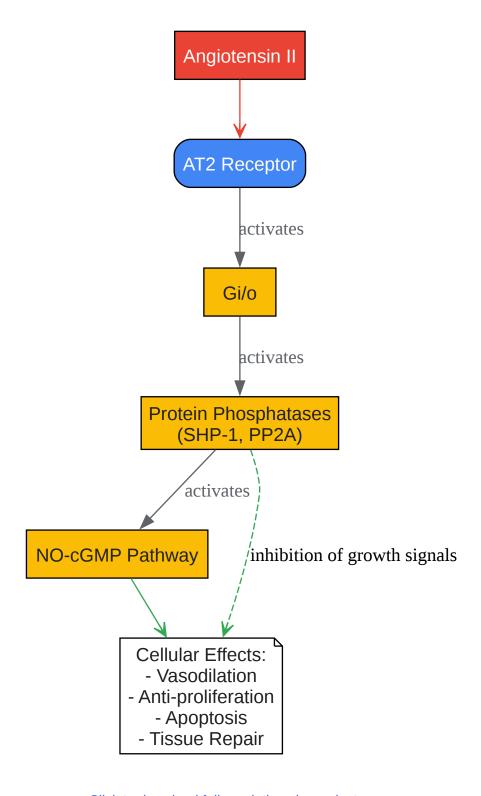
AT1 Receptor Signaling Pathway

Activation of the AT1 receptor is primarily responsible for the classical effects of Angiotensin II, including vasoconstriction, aldosterone release, and cellular growth and proliferation.[5][6] This pathway is a key regulator of blood pressure and cardiovascular homeostasis.









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